N,N-Dimethyl-4-(quinolin-7-yl)aniline
Description
Properties
Molecular Formula |
C17H16N2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-quinolin-7-ylaniline |
InChI |
InChI=1S/C17H16N2/c1-19(2)16-9-7-13(8-10-16)15-6-5-14-4-3-11-18-17(14)12-15/h3-12H,1-2H3 |
InChI Key |
IHUSYQJRYDJYES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Aniline Derivatives
Azo-Linked Derivatives
- N,N-Dimethyl-4-(phenylazo)aniline (Methyl Yellow, CAS 60-11-7): This azo compound differs by replacing the quinoline group with a phenylazo moiety. Applications: Historically used as a dye but flagged as a questionable carcinogen due to mutagenic data . Toxicity: Mutation data reported (4 µg/plate in Ames test) .
Imine and Schiff Base Derivatives
- N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1): Features a nitrophenyl-imine group. Applications: Exhibits strong NLO activity due to charge-transfer interactions between electron-rich aniline and electron-deficient nitro groups .
- (S,E)-N,N-Dimethyl-4-(((1-phenylethyl)imino)methyl)aniline: Structural Monoclinic crystal system (P2₁), with bond distances and angles confirming planar geometry for enhanced conjugation .
Quinoline-Containing Analogs
- 4-[(E)-2-quinolin-7-ylethenyl]aniline (CAS 54-83-1): Molecular Formula: C₁₇H₁₄N₂. Structural distinction: Lacks dimethylamino substitution but includes a styryl-quinoline group. Applications: Potential use in organic electronics due to extended π-conjugation .
- 7-Chloro-N,N-dimethylquinolin-4-amine (CAS 22072-07-7): Substitution: Chlorine at the 7-position of quinoline.
Optical and Electronic Properties
Key Observations :
- Fluorescence : Compound 4e exhibits moderate fluorescence (ΦF = 0.068), attributed to rigid pyrimidoindazole core enhancing radiative decay .
- NLO Performance : Compound n1 outperforms other imine derivatives in second-harmonic generation due to its push-pull electronic structure .
Challenges :
- Steric hindrance from quinoline or bulky substituents (e.g., 6,7-dimethoxyquinoline in ) can reduce yields.
- Azo derivatives (e.g., Methyl Yellow) require diazonium coupling, posing safety risks due to intermediate instability .
Preparation Methods
Ullmann Coupling Methodology
The Ullmann coupling reaction, a traditional method for forming carbon-nitrogen bonds, has been adapted for synthesizing N,N-Dimethyl-4-(quinolin-7-yl)aniline. This approach involves reacting 7-bromoquinoline with N,N-dimethyl-4-aminophenylboronic acid in the presence of a copper(I) catalyst. Key parameters include:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-phenanthroline (20 mol%)
-
Base : Cs₂CO₃
-
Solvent : DMSO at 110°C for 24 hours
Limitations include moderate yields and the requirement for high temperatures, which may lead to side reactions such as dehalogenation or homocoupling.
Nucleophilic Aromatic Substitution
Direct substitution of 7-chloroquinoline with N,N-dimethylaniline under acidic conditions offers a simpler route:
-
Conditions : HCl (cat.), DMF, 120°C, 48 hours
-
Yield : 45–50%
This method suffers from poor regioselectivity, often resulting in mixtures of 6- and 7-substituted isomers.
Transition Metal-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction has become the gold standard for synthesizing this compound, as demonstrated by EvitaChem’s optimized protocol:
| Parameter | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XantPhos (4 mol%) |
| Base | KOtBu |
| Solvent | Toluene |
| Temperature | 100°C |
| Time | 12 hours |
| Yield | 85–90% |
This method achieves high regioselectivity for the 7-position due to steric and electronic effects of the quinoline nitrogen.
Suzuki-Miyaura Cross-Coupling
An alternative palladium-catalyzed approach couples 7-bromoquinoline with N,N-dimethyl-4-aminophenylboronic acid:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Na₂CO₃
-
Solvent : DME/H₂O (4:1)
-
Yield : 78%
The reaction proceeds at 80°C for 8 hours, with boronic acid purification being critical to avoid protodeboronation side reactions.
Microwave-Assisted Synthesis
Recent advancements in microwave irradiation have significantly reduced reaction times:
| Method | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Buchwald-Hartwig | 12 hours | 45 minutes | +8% (93% total) |
| Suzuki-Miyaura | 8 hours | 30 minutes | +5% (83% total) |
Microwave conditions (150W, 150°C) enhance reaction efficiency by improving catalyst turnover and reducing thermal degradation.
Novel Catalytic Systems
Nickel-Catalyzed Coupling
Emerging nickel-based catalysts offer a cost-effective alternative:
Photoredox Catalysis
Visible-light-mediated coupling using iridium complexes:
-
Catalyst : [Ir(ppy)₂(dtbbpy)]PF₆
-
Light Source : 450 nm LEDs
-
Solvent : MeCN/H₂O
-
Yield : 65%
This method enables room-temperature reactions but requires rigorous degassing to prevent photoquenching.
Purification and Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
